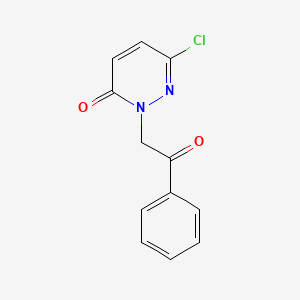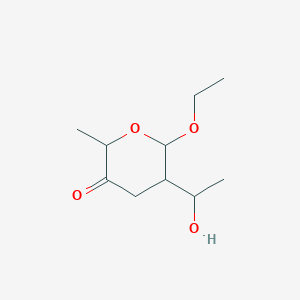
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is a chemical compound with a unique structure that includes an oxanone ring substituted with ethoxy, hydroxyethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-oxanone with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.
Reduction: The oxanone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is 6-ethoxy-5-(1-oxoethyl)-2-methyloxan-3-one.
Reduction: The major product is 6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving oxanone rings.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one
- 6-Ethoxy-5-(1-hydroxypropyl)-2-methyloxan-3-one
- 6-Ethoxy-5-(1-hydroxyethyl)-2-ethyl-oxan-3-one
Uniqueness
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is unique due to the specific combination of functional groups and their positions on the oxanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63721-30-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one |
InChI |
InChI=1S/C10H18O4/c1-4-13-10-8(6(2)11)5-9(12)7(3)14-10/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
NIHNRNCOXANYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)C(O1)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



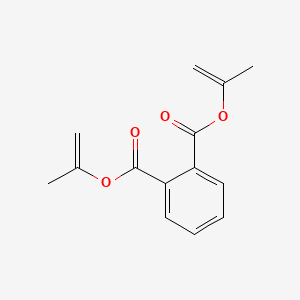
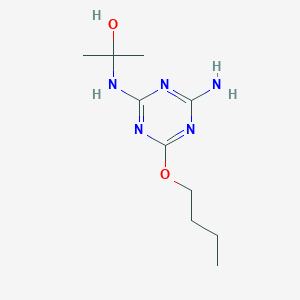
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
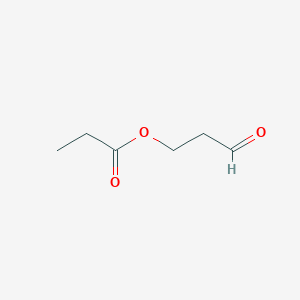
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
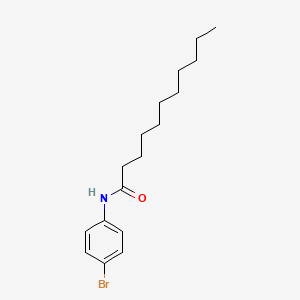
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
